molecular formula C15H20N2O2 B12068704 3-(exo-N-Cbz-amino)-8-azabicyclo[3.2.1]octane

3-(exo-N-Cbz-amino)-8-azabicyclo[3.2.1]octane

Cat. No.: B12068704
M. Wt: 260.33 g/mol
InChI Key: DKBABMXWUIOAQU-PBWFPOADSA-N
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Description

3-(exo-N-Cbz-amino)-8-azabicyclo[3.2.1]octane is a nitrogen-containing heterocyclic compound with a unique bicyclic structure. This compound is of significant interest in the field of organic chemistry due to its potential applications in drug discovery and development. The presence of the azabicyclo[3.2.1]octane core makes it a valuable scaffold for the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(exo-N-Cbz-amino)-8-azabicyclo[3.2.1]octane typically involves the combination of amines, α-halo-acetophenones, and sugar or tartaric acid derivatives . One common method is the solid-phase synthesis approach, which allows for the efficient preparation of this compound by anchoring each of the three components . The reaction conditions often involve mild temperatures and the use of suitable solvents to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of solid-phase synthesis and combinatorial chemistry can be applied to scale up the production. These methods offer the advantage of producing large quantities of the compound with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-(exo-N-Cbz-amino)-8-azabicyclo[3.2.1]octane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-carbon bonds.

Mechanism of Action

The mechanism of action of 3-(exo-N-Cbz-amino)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, ultimately resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

3-(exo-N-Cbz-amino)-8-azabicyclo[3.2.1]octane can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific azabicyclo[3.2.1]octane core, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C15H20N2O2

Molecular Weight

260.33 g/mol

IUPAC Name

benzyl N-[(1R,5S)-8-azabicyclo[3.2.1]octan-3-yl]carbamate

InChI

InChI=1S/C15H20N2O2/c18-15(19-10-11-4-2-1-3-5-11)17-14-8-12-6-7-13(9-14)16-12/h1-5,12-14,16H,6-10H2,(H,17,18)/t12-,13+,14?

InChI Key

DKBABMXWUIOAQU-PBWFPOADSA-N

Isomeric SMILES

C1C[C@H]2CC(C[C@@H]1N2)NC(=O)OCC3=CC=CC=C3

Canonical SMILES

C1CC2CC(CC1N2)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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